molecular formula C20H17ClN4O2S B327496 (6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B327496
M. Wt: 412.9 g/mol
InChI Key: SZXUXWGVXKCSIU-HUHIGAQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidin-7-one core, a furyl group, and a chlorophenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves several steps. One common method includes the condensation of 3-chlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with isobutylamine and thiadiazolo[3,2-a]pyrimidin-7-one under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and efficacy in various disease models.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs). The compound’s unique structure allows it to bind to these enzymes, blocking their activity and leading to reduced inflammation and tumor growth .

Comparison with Similar Compounds

When compared to similar compounds, (6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its unique combination of functional groups and its broad range of applications. Similar compounds include:

  • 6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • 6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

(6Z)-6-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H17ClN4O2S/c1-11(2)8-17-24-25-18(22)15(19(26)23-20(25)28-17)10-14-6-7-16(27-14)12-4-3-5-13(21)9-12/h3-7,9-11,22H,8H2,1-2H3/b15-10-,22-18?

InChI Key

SZXUXWGVXKCSIU-HUHIGAQKSA-N

Isomeric SMILES

CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C(=O)N=C2S1

SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=O)N=C2S1

Canonical SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=O)N=C2S1

Origin of Product

United States

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